molecular formula C20H38N4O6 B044813 Triethyl 2,2',2''-(1,4,7,10-tetraazacyclododecane-1,4,7-triyl)triacetate CAS No. 114873-52-8

Triethyl 2,2',2''-(1,4,7,10-tetraazacyclododecane-1,4,7-triyl)triacetate

Cat. No. B044813
M. Wt: 430.5 g/mol
InChI Key: BPEUICGMDOXPJJ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of Triethyl 2,2',2''-(1,4,7,10-tetraazacyclododecane-1,4,7-triyl)triacetate involves several key steps, including the formation of tetraazatricarboxylic macrocycles through processes such as hydrogenolysis and deformylation. For instance, Kang Sang-Ihn et al. (1993) described the synthesis of a related tetraazatricarboxylic macrocycle by simultaneous hydrogenolysis and deformylation of 10-formyl-1,4,7-tris(benzyloxycarbonylmethyl)-1,4,7,10-tetraazacyclododecane (Kang Sang-Ihn et al., 1993).

Scientific Research Applications

  • Study of Mn(II) Complexes : It is utilized in researching macrocyclic Mn(II) complexes with cyclen-based ligands, which are significant in understanding magnetic properties and potential biomedical applications (Rolla et al., 2013).

  • Biomedical and Environmental Research : This compound finds applications in both biomedical and environmental research, indicating its versatile use across different scientific domains (Anderegg et al., 2005).

  • Intermediate for Metal Chelators : It serves as an intermediate in the preparation of medically important DO3A and DOTA metal chelators, which are crucial for creating contrast agents and other medicinal compounds (Jagadish et al., 2011).

  • Metal-coded DOTA-based Affinity Tags : It's an important starting material for developing metal-coded DOTA-based affinity tags, which have significant implications in biochemical tagging and imaging (Kohl et al., 2007).

  • Selective Trialkylation of Cyclen : This compound is involved in the selective trialkylation of cyclen, which is a crucial step in synthesizing various macrocyclic compounds (Moore, 2008).

  • Redox-sensitive MRI Contrast Agents : It has potential use in assembling redox-sensitive magnetic resonance imaging (MRI) contrast agents, which can provide more targeted and sensitive imaging solutions (Raghunand et al., 2010).

  • Scientific Research : As a tetraazatricarboxylic macrocycle, it has broader implications in scientific research, particularly in complexation and molecular dynamics studies (Sang-Ihn et al., 1993).

properties

IUPAC Name

ethyl 2-[4,7-bis(2-ethoxy-2-oxoethyl)-1,4,7,10-tetrazacyclododec-1-yl]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H38N4O6/c1-4-28-18(25)15-22-9-7-21-8-10-23(16-19(26)29-5-2)12-14-24(13-11-22)17-20(27)30-6-3/h21H,4-17H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPEUICGMDOXPJJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CN1CCNCCN(CCN(CC1)CC(=O)OCC)CC(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H38N4O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50447880
Record name Triethyl 2,2',2''-(1,4,7,10-tetraazacyclododecane-1,4,7-triyl)triacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50447880
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

430.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Triethyl 2,2',2''-(1,4,7,10-tetraazacyclododecane-1,4,7-triyl)triacetate

CAS RN

114873-52-8
Record name Triethyl 2,2',2''-(1,4,7,10-tetraazacyclododecane-1,4,7-triyl)triacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50447880
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Triethyl 2,2',2''-(1,4,7,10-tetraazacyclododecane-1,4,7-triyl)triacetate
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Triethyl 2,2',2''-(1,4,7,10-tetraazacyclododecane-1,4,7-triyl)triacetate
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Triethyl 2,2',2''-(1,4,7,10-tetraazacyclododecane-1,4,7-triyl)triacetate
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Triethyl 2,2',2''-(1,4,7,10-tetraazacyclododecane-1,4,7-triyl)triacetate
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Triethyl 2,2',2''-(1,4,7,10-tetraazacyclododecane-1,4,7-triyl)triacetate
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Triethyl 2,2',2''-(1,4,7,10-tetraazacyclododecane-1,4,7-triyl)triacetate

Citations

For This Compound
1
Citations
A Kiviniemi, J Mäkelä, J Mäkilä… - Bioconjugate …, 2012 - ACS Publications
Esterified precursors of 1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid (DOTA; 18) and 1,4,7-triazacyclononane-1,4,7-trisacetic acid (NOTA; 17,19) ligands bearing a …
Number of citations: 23 pubs.acs.org

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